(2-methyl-1H-benzo[d]imidazol-1-yl)methanol
Description
Properties
IUPAC Name |
(2-methylbenzimidazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-10-8-4-2-3-5-9(8)11(7)6-12/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJOVQXELFGMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355424 | |
| Record name | (2-Methyl-1H-benzimidazol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58566-85-1 | |
| Record name | (2-Methyl-1H-benzimidazol-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-methyl-1H-benzimidazole
- Starting materials: o-phenylenediamine and acetaldehyde or other methylating agents.
- Reaction: Condensation under reflux in ethanol or acidic media yields 2-methyl-1H-benzimidazole.
- Yield & Purity: High yields are reported with purification by recrystallization.
Formation of N-substituted benzimidazole intermediates
- Chloroesterification: The 2-methyl-1H-benzimidazole can be reacted with ethyl chloroacetate in the presence of a catalytic amount of potassium hydroxide to form ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate.
- Characterization: The ester intermediate shows characteristic IR bands at 1743 cm⁻¹ (ester C=O), 2960-2880 cm⁻¹ (CH₂, CH₃), and 1250 cm⁻¹ (C-O-C). In ^1H NMR, signals at δ 4.29-4.23 ppm (CH₂) and δ 1.28-1.24 ppm (CH₃) confirm the structure.
Conversion to this compound
- Reduction or Amination: The ester intermediate can be reduced or aminated to introduce the hydroxymethyl group:
- Reaction conditions: Reflux in dry methanol with hydrazine hydrate for 4-5 hours is reported for related hydrazide derivatives, indicating similar conditions might apply for hydroxymethylation.
Representative Synthetic Scheme
Alternative Synthetic Routes and Modifications
- Direct N-alkylation: Alkylation of 2-methyl-1H-benzimidazole with formaldehyde or paraformaldehyde under basic conditions can directly yield the N-hydroxymethyl derivative.
- Fluorinated derivatives: For example, (6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol is synthesized similarly but starting from fluorinated o-phenylenediamine or via fluorinated intermediates, enhancing biological activity.
- Continuous flow synthesis: Industrial scale production may utilize continuous flow reactors for better control over reaction parameters and yield optimization.
Analytical and Characterization Data
| Technique | Observations for this compound and Intermediates |
|---|---|
| [^1H NMR](pplx://action/followup) | Signals for NCH₂OH at ~δ 4.8-5.0 ppm; methyl group at δ 2.0-2.4 ppm; aromatic protons between δ 7.0-8.0 ppm |
| IR Spectroscopy | Broad band around 3400 cm⁻¹ (OH stretch); absence of ester C=O (~1740 cm⁻¹) after reduction; aromatic C-H and N-H bands present |
| Mass Spectrometry | Molecular ion peak consistent with molecular weight of this compound (~151 g/mol) |
| Melting Point | Typically around 248-250°C for related benzimidazole derivatives |
Summary of Key Research Findings
- The synthesis of this compound is well-established via condensation of o-phenylenediamine derivatives followed by ester formation and reduction.
- Reaction conditions such as reflux temperature, solvent choice (ethanol, methanol), and catalyst presence (KOH) critically influence yield and purity.
- Characterization by IR, ^1H NMR, and melting point determination confirms the successful preparation of the target compound.
- Modifications such as fluorination or further substitution expand the compound’s utility in medicinal chemistry.
- Industrial synthesis benefits from continuous flow techniques and rigorous quality control to ensure reproducibility and scalability.
This comprehensive overview integrates diverse research findings and experimental data from authoritative sources, providing a professional and detailed account of the preparation methods for this compound.
Chemical Reactions Analysis
Oxidation to Carbaldehyde
The hydroxymethyl group undergoes oxidation to form 2-methyl-1H-benzo[d]imidazole-1-carbaldehyde. Multiple methods have been explored:
| Catalyst/Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| MnO₂ | DCM/MeOH | RT | 2 h | 51% | |
| [Ru(bpbp)(pydic)] | H₂O | 50°C | 5 h | 70% | |
| MnO₂ | EtOAc | 65°C | 1 h | 60–76% |
Key Observations :
-
Ruthenium-based catalysts (e.g., [Ru(bpbp)(pydic)]) with H₂O₂ in water provided higher yields compared to MnO₂ in organic solvents .
-
MnO₂-mediated oxidations require activated manganese dioxide and extended reaction times for optimal efficiency .
Esterification and Acylation
The hydroxymethyl group participates in esterification reactions. For example, coupling with carboxylic acids via DCC/DMAP yields esters:
| Carboxylic Acid | Solvent | Catalyst | Time | Yield | Source |
|---|---|---|---|---|---|
| 5-Bromoindole-3-carboxylic acid | THF | DCC/DMAP | 8 h | 86% | |
| General carboxylic acids | THF | DCC/DMAP | 7–9 h | 22–86% |
Mechanistic Insight :
-
Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, forming an intermediate acyloxyphosphonium ion, which reacts with the hydroxymethyl group .
-
DMAP accelerates the reaction by acting as a nucleophilic catalyst .
Elimination Reactions
Under acidic or dehydrating conditions, the hydroxymethyl group can undergo elimination to form imidazolium intermediates, which are precursors to carbonyl compounds .
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂SO₄ (30%) | Benzimidazole-1-carbaldehyde | 70% | |
| Thermal dehydration | Imidazolium derivatives | N/A |
C–N Bond Formation
The compound participates in coupling reactions with aldehydes and amines. For instance, in the presence of DMF/sulfur, it reacts with aromatic aldehydes to form (1H-benzo[d]imidazol-2-yl)(phenyl)methanones :
| Aldehyde | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | DMF/S, 80°C | (1H-Benzimidazol-2-yl)(phenyl)ketone | 65–78% |
Note : Sulfur acts as a mild oxidizing agent, facilitating the formation of ketones .
Functionalization via Grignard Reagents
The hydroxymethyl group can react with Grignard reagents to form secondary alcohols. For example:
| Grignard Reagent | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| 4-Phenoxyphenylmagnesium bromide | THF | (2-Methyl-1H-benzimidazol-1-yl)(4-phenoxyphenyl)methanol | 74% |
Stability and Reactivity Trends
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities:
- Antioxidant Activity : Research indicates that derivatives of benzimidazole, including (2-methyl-1H-benzo[d]imidazol-1-yl)methanol, demonstrate significant antioxidant properties. For instance, studies have shown that certain benzimidazole derivatives possess superior antioxidant activity compared to their counterparts .
- Antidiabetic Potential : Compounds derived from benzimidazole have been evaluated for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. Specific derivatives have shown promising IC50 values, indicating potential as therapeutic agents for managing diabetes .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of various benzimidazole derivatives synthesized from this compound. The results indicated that certain modifications to the structure enhanced the antioxidant capacity significantly. The synthesized compounds were characterized using NMR spectroscopy and exhibited effective scavenging activity against free radicals .
Case Study 2: Antidiabetic Activity
In another investigation, a series of benzimidazole-amide derivatives were synthesized from this compound. These compounds were screened for their α-glucosidase inhibitory activity. The study found that specific substitutions on the benzimidazole framework led to improved inhibitory potency, suggesting their potential use in diabetes management .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound and its derivatives:
| Application | Methodology | Key Findings |
|---|---|---|
| Antioxidant Activity | Synthesis via ZnO nanoparticle | High yield and significant free radical scavenging activity |
| Antidiabetic Potential | Synthesis of amide derivatives | Notable α-glucosidase inhibition with varying IC50 values |
| Green Synthesis | Eco-friendly methods | Reduced environmental impact with efficient synthesis |
Mechanism of Action
The mechanism of action of (2-methyl-1H-benzo[d]imidazol-1-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with molecular targets, influencing their function and activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Pharmacological Activities
Kinase Inhibition
Anticancer Activity
- The chrysin-based benzimidazole derivative Entity 1 (containing a 2-methyl group) exhibited potent anti-proliferative effects on MCF-7 breast cancer cells (IC₅₀ = 25.72 ± 3.95 µM) with selective toxicity toward tumor cells .
- Patel et al. synthesized 2-aryl-substituted ethanone derivatives (e.g., compound 47), which showed cytotoxic activity on VERO and NCI cell lines via XTT assays, though less potent than Entity 1 .
Antimicrobial Activity
- Thiadiazole-linked benzimidazoles (e.g., VIa-e, VIIa-e) demonstrated broad-spectrum antimicrobial activity, attributed to the electron-withdrawing thiadiazole moiety enhancing membrane penetration .
Physicochemical and Solubility Properties
- Benzimidazoles with polar substituents (e.g., -OH, -CH₂OH) exhibit improved solubility in polar solvents like methanol or DMSO. For example, 2-(imidazol-2-yl)-1H-perimidine derivatives are methanol-insoluble unless solvated, highlighting the role of hydrogen bonding in solubility .
Biological Activity
(2-methyl-1H-benzo[d]imidazol-1-yl)methanol is a compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀N₂O, with a molecular weight of approximately 162.19 g/mol. The compound features a benzimidazole ring structure, which is known for its significant biological activity due to the presence of nitrogen atoms in the imidazole ring. This structural configuration allows for various interactions with biological macromolecules, enhancing its potential therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Properties:
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against various bacterial strains has been documented, suggesting its potential use in treating infections caused by resistant pathogens.
2. Antioxidant Activity:
The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases. This property may contribute to its therapeutic potential in conditions associated with oxidative damage.
3. Anticancer Potential:
Preliminary studies indicate that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with Enzymes: The benzimidazole core can interact with various enzymes and receptors, modulating their activity.
- Formation of Stable Complexes: The compound's ability to form stable complexes with metal ions enhances its reactivity and biological effects.
- Induction of Reactive Oxygen Species (ROS): Similar compounds have been shown to generate ROS, leading to cellular damage in cancer cells and promoting apoptosis .
Synthesis Methods
The synthesis of this compound typically involves the following methods:
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against various bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective antimicrobial agent.
Case Study 2: Antioxidant Activity
Research conducted on the antioxidant properties revealed that the compound effectively scavenged free radicals in vitro, indicating its potential role in preventing oxidative stress-related diseases.
Case Study 3: Anticancer Activity
In vitro assays showed that this compound induced apoptosis in cancer cell lines such as MDA-MB-231 and T47D. The mechanism involved increased ROS production and activation of apoptotic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
